2-Ethenylcyclohexan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBPBNSXJDTCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29108-24-5 | |
| Record name | 2-ethenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance and Role of Bifunctional Cyclohexanol Derivatives in Synthetic Methodologies
Bifunctional molecules, which possess two distinct reactive functional groups, are of paramount importance in modern organic synthesis. Their ability to participate in multiple, often sequential, chemical transformations makes them highly valuable building blocks for the construction of complex molecular architectures. Among these, cyclohexanol (B46403) derivatives featuring a second functional group are particularly significant. The cyclohexane (B81311) ring provides a versatile three-dimensional scaffold that is a common motif in a vast array of natural products and bioactive compounds. nih.gov
The presence of a hydroxyl group on the cyclohexane ring allows for a wide range of synthetic manipulations, including oxidation to ketones, esterification, etherification, and nucleophilic substitution. smolecule.com When combined with a second functional group, such as an alkene, the synthetic possibilities expand exponentially. This bifunctionality enables intramolecular reactions to form bicyclic systems, or the two groups can be reacted in a controlled, stepwise manner to introduce additional complexity. For instance, the hydroxyl group can direct the stereochemical outcome of reactions at the second functional group, a concept known as substrate control.
Furthermore, the development of biocatalytic and chemocatalytic methods has enhanced the utility of bifunctional cyclohexanols. researchgate.net Enzymes and transition metal catalysts can exhibit high chemo- and regioselectivity, allowing for the selective transformation of one functional group in the presence of the other. This selectivity is crucial for efficient and atom-economical synthesis, minimizing the need for protecting groups and reducing the number of synthetic steps. The ability to perform multiple transformations in a single reaction vessel, known as a cascade or tandem reaction, is a key advantage offered by bifunctional systems, leading to more sustainable and cost-effective synthetic routes. researchgate.net
Overview of Structural Features Influencing Reactivity and Stereochemistry of 2 Ethenylcyclohexan 1 Ol
Strategies for the Construction of the this compound Skeleton
The fundamental structure of this compound can be assembled through several synthetic routes, broadly categorized as direct approaches and those utilizing common cyclic precursors.
Direct Synthesis Approaches
Direct synthesis strategies aim to construct the target molecule in a limited number of steps. One such method involves the use of Grignard reagents. For instance, the reaction of a vinyl Grignard reagent with cyclohexanone (B45756) can yield 1-ethenylcyclohexan-1-ol. While this provides the basic carbon skeleton, it does not directly yield the 2-substituted isomer and lacks stereocontrol.
Another direct approach could involve the manipulation of existing cyclohexanol derivatives. For example, dehydration of cyclohexanol to cyclohexene (B86901), followed by a sequence of reactions to introduce the ethenyl and hydroxyl groups at the desired positions, represents a plausible, though multi-step, direct synthesis. smolecule.com
Approaches via Cyclohexanone and Cyclohexene Precursors
More commonly, the synthesis of this compound and its derivatives relies on the modification of readily available cyclohexanone and cyclohexene.
From Cyclohexanone: Cyclohexanone serves as a versatile starting material. A general strategy involves the α-alkenylation of the ketone followed by reduction. For example, the α-position of cyclohexanone can be functionalized through enolate chemistry. stackexchange.com Treatment of cyclohexanone with a strong base like lithium diisopropylamide (LDA) generates the enolate, which can then react with a suitable two-carbon electrophile. Subsequent reduction of the resulting ketone with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) would furnish the desired alcohol. vaia.comquora.com
An alternative to direct alkylation, which can sometimes lead to over-alkylation or O-alkylation, is the aldol (B89426) condensation. stackexchange.com Reaction of cyclohexanone with an appropriate aldehyde under basic conditions, followed by dehydration, would yield an α,β-unsaturated ketone. Subsequent reduction of both the double bond and the ketone would lead to the saturated alcohol.
From Cyclohexene: Cyclohexene is another valuable precursor. The synthesis of 2-cyclohexen-1-ol (B1581600) from cyclohexene can be achieved through allylic oxidation. chemicalbook.com This intermediate can then be further functionalized. For example, the introduction of the vinyl group could potentially be achieved through a coupling reaction.
A different strategy involves the hydroxychlorination or hydroxybromination of cyclohexene to produce a halohydrin. indexcopernicus.com This intermediate can then undergo further reactions to introduce the ethenyl group, although this may require multiple steps and careful control of regioselectivity.
Stereoselective and Asymmetric Synthesis of this compound
Achieving specific stereoisomers of this compound is crucial for many of its applications. This requires the use of stereoselective and asymmetric synthetic methods.
Diastereoselective Control in Cyclohexane Ring Systems
The cyclohexane ring can exist in various conformations, and the substituents can adopt either axial or equatorial positions. Controlling the relative stereochemistry (cis or trans) of the hydroxyl and ethenyl groups is a key challenge. Diastereoselective synthesis aims to selectively produce one diastereomer over others.
Cascade reactions, such as the inter–intramolecular double Michael addition, have been shown to be effective in the diastereoselective synthesis of highly substituted cyclohexanones, which can serve as precursors to the desired alcohol. beilstein-journals.orgnih.gov These reactions, often carried out under phase-transfer catalysis, can lead to the formation of products with high diastereoselectivity. beilstein-journals.orgnih.gov The choice of reagents and reaction conditions plays a critical role in determining the stereochemical outcome.
Enantioselective Methodologies for Chiral Alcohol and Vinyl Centers
The presence of two chiral centers in this compound (at the carbon bearing the hydroxyl group and the carbon bearing the ethenyl group) means that four stereoisomers are possible. Enantioselective synthesis focuses on producing a single enantiomer.
One approach involves the use of chiral starting materials. For instance, starting with a chiral cyclohexanone or cyclohexene derivative can lead to the formation of an enantiomerically enriched product. smolecule.com Another strategy is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction and are subsequently removed.
Catalytic Asymmetric Syntheses
Catalytic asymmetric synthesis offers a highly efficient and atom-economical way to produce enantiomerically pure compounds. smolecule.com This involves the use of a small amount of a chiral catalyst to control the stereochemistry of the reaction.
Transition metal-catalyzed reactions are particularly powerful in this regard. For example, the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide, can be used to form carbon-carbon bonds. mdpi-res.commdpi.com By employing chiral ligands with the palladium catalyst, it is possible to achieve enantioselective versions of this reaction. mdpi-res.com Research has demonstrated the application of solvent-free Mizoroki-Heck reactions for the synthesis of complex molecules containing diene scaffolds, which are structurally related to this compound. mdpi.comresearchgate.net
Furthermore, enantioselective intermolecular [2+2] photocycloaddition reactions of cyclic enones, such as 2-cyclohexenone, with olefins have been developed using chiral Lewis acid complexes. nih.gov This methodology allows for the creation of chiral cyclobutane (B1203170) rings, which can then be further transformed into the desired 2-substituted cyclohexanol derivatives with high enantioselectivity. nih.gov
Novel Reagents and Catalysts in this compound Synthesis
The development of novel reagents and catalysts has significantly advanced the synthetic methodologies for producing this compound and its stereoisomers. Modern catalytic systems offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods. This section explores some of the cutting-edge reagents and catalysts employed in the synthesis of this versatile alcohol.
Iridium-Based Photoredox Catalysis
A notable advancement in the synthesis of this compound involves the use of photoredox catalysis, specifically with an iridium-based catalyst. Research has demonstrated the successful synthesis of 2-vinylcyclohexan-1-ol through a radical group transfer of vinyl silanes, driven by visible light. mdpi-res.com This method utilizes an iridium complex, [Ir(dtbbpy)(ppy)₂]PF₆, as the photoredox catalyst.
The reaction proceeds under mild conditions, employing a mixture of acetonitrile (B52724) and methanol (B129727) as the solvent. The key components and their roles are detailed in the table below.
| Reagent/Catalyst | Role |
| [Ir(dtbbpy)(ppy)₂]PF₆ | Photoredox catalyst |
| Vinyl silane | Vinyl group donor |
| Bu₃N | Sacrificial electron donor |
| HCl in MeOH | Proton source |
| MeCN/MeOH | Solvent |
This photoredox-catalyzed reaction provides a novel pathway to this compound, showcasing the power of visible-light-mediated synthesis for complex organic molecules. mdpi-res.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are at the forefront of modern organic synthesis, particularly in the formation of carbon-carbon bonds. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful tool for the synthesis of substituted alkenes. mdpi.com While direct synthesis of this compound via this method is not extensively documented in readily available literature, the application of the Mizoroki-Heck reaction to structurally similar compounds, such as 1-ethenyl-3-methylcyclohex-2-en-1-ol (B11946879), highlights its potential. mdpi.comresearchgate.net
In a reported solvent-free Mizoroki-Heck reaction, palladium(II) acetate (B1210297) (Pd(OAc)₂) was used as the catalyst in the presence of silver carbonate (Ag₂CO₃) as a base. mdpi.comresearchgate.net This approach successfully coupled various vinylic iodides with terminal olefins, demonstrating the versatility of the catalyst system. The reaction conditions for a related synthesis are summarized in the following table.
| Reagent/Catalyst | Role |
| Pd(OAc)₂ | Catalyst |
| Ag₂CO₃ | Base |
| Terminal Olefin | Coupling partner |
| Vinylic Iodide | Coupling partner |
The successful application of palladium catalysis to a close analogue suggests that the Mizoroki-Heck reaction is a viable and potent strategy for the synthesis of this compound and its derivatives. mdpi.comresearchgate.net The use of palladium catalysts in cross-coupling reactions remains a cornerstone of modern synthetic chemistry, offering a pathway to complex molecules under relatively mild conditions. mdpi.com
Mechanistic Investigations of Reactions Involving 2 Ethenylcyclohexan 1 Ol
Reaction Pathways of the Ethenyl Moiety
The ethenyl (vinyl) group is a key reactive site, participating in various addition and carbon-carbon bond-forming reactions.
Olefinic Transformations (e.g., Cross-Coupling, Metathesis)
Cross-Coupling Reactions: The vinyl group of 2-ethenylcyclohexan-1-ol is a suitable participant in palladium-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds. nobelprize.orgnih.gov One prominent example is the Mizoroki-Heck reaction, which couples aryl or vinyl halides with alkenes. mdpi-res.commdpi.com For instance, the reaction of 1-ethenyl-3-methylcyclohex-2-en-1-ol (B11946879) with methyl (2Z)-3-iodobut-2-enoate, under palladium catalysis, yields the corresponding conjugated diene. mdpi.com The reaction conditions, such as the choice of catalyst, base, and solvent, are critical for achieving optimal yields and preventing side reactions like allylic rearrangement. mdpi.com The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition of the halide to a Pd(0) species, followed by insertion of the olefin, and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. nobelprize.org
Olefin Metathesis: This class of reactions involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal carbene complexes. wikipedia.orgapexmolecular.com Olefin metathesis is broadly categorized into cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). acs.org While specific examples directly utilizing this compound are not prevalent in the searched literature, its ethenyl group makes it a potential substrate for these transformations. For example, cross-metathesis with other olefins could lead to the synthesis of more complex acyclic structures. google.com The reaction is driven by the formation of volatile byproducts like ethylene, shifting the equilibrium towards the desired product. wikipedia.org The development of robust ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has expanded the functional group tolerance of this reaction, making it applicable to molecules containing hydroxyl groups. apexmolecular.com
| Reaction Type | Catalyst/Reagents | Product Type | Ref. |
| Mizoroki-Heck | Pd(OAc)₂, Ag₂CO₃ | Conjugated Diene | mdpi.com |
| Olefin Metathesis | Grubbs or Schrock Catalysts | New Olefins | wikipedia.orgapexmolecular.com |
Cyclization Reactions Initiated by the Ethenyl Group
The ethenyl group can act as an internal nucleophile or be activated by an electrophile to initiate cyclization, leading to the formation of various cyclic and bicyclic systems.
One notable example is electrophile-induced cyclization. Treatment of unsaturated alcohols like this compound with an electrophilic reagent can trigger an intramolecular reaction where the hydroxyl group acts as a nucleophile, attacking the activated double bond. For instance, iodocyclization, using iodine as the electrophile, would proceed through an iodonium (B1229267) ion intermediate. The subsequent intramolecular attack by the hydroxyl group would lead to the formation of a bicyclic ether. The stereochemistry of the starting alcohol often dictates the stereochemical outcome of the cyclization product.
Furthermore, the ethenyl group can participate in radical cyclizations. epdf.pub Under pyrolytic conditions or in the presence of a radical initiator, the double bond can be attacked by a radical species, leading to a cyclized radical intermediate that can then undergo further reactions. These types of reactions are instrumental in the synthesis of cyclopentane (B165970) and cyclohexane (B81311) derivatives. epdf.pub
Reactivity of the Hydroxyl Functional Group
The secondary hydroxyl group in this compound imparts another dimension of reactivity to the molecule, allowing for oxidation, reduction, substitution, and elimination reactions.
Oxidation and Reduction Pathways
Oxidation: The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 2-ethenylcyclohexanone. smolecule.comnih.gov A variety of oxidizing agents can be employed for this transformation. libretexts.org Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and chromic acid (Jones reagent). libretexts.org PCC is a milder oxidant that typically stops the oxidation of a primary alcohol at the aldehyde stage, and for a secondary alcohol like this compound, it provides the ketone. libretexts.org Another modern and efficient reagent is the Dess-Martin periodinane (DMP), which operates under milder conditions. libretexts.org The choice of oxidant is crucial to avoid unwanted side reactions, such as cleavage of the ethenyl group.
Reduction: While the hydroxyl group itself is not typically reduced, the corresponding ketone, 2-ethenylcyclohexanone, can be reduced back to this compound. This reduction can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). odinity.com The stereochemical outcome of the reduction is often dependent on the steric environment around the carbonyl group. The hydride can attack from either the less hindered or more hindered face, leading to a mixture of diastereomeric alcohols. For instance, the reduction of 2-methylcyclohexanone (B44802) with sodium borohydride yields both cis- and trans-2-methylcyclohexanol, with the thermodynamically more stable trans isomer being the major product. odinity.com
| Transformation | Reagent | Starting Material | Product | Ref. |
| Oxidation | Pyridinium Chlorochromate (PCC) | This compound | 2-Ethenylcyclohexanone | libretexts.org |
| Oxidation | Dess-Martin Periodinane (DMP) | This compound | 2-Ethenylcyclohexanone | libretexts.org |
| Reduction | Sodium Borohydride (NaBH₄) | 2-Ethenylcyclohexanone | This compound | odinity.com |
Substitution and Elimination Reactions
Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions. libretexts.orglibretexts.org Protonation of the hydroxyl group by a strong acid forms a good leaving group (water), allowing for substitution by the conjugate base of the acid (e.g., Br⁻ from HBr). libretexts.orgyoutube.com Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. youtube.com Subsequent reaction with a nucleophile can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions.
Elimination: Dehydration of this compound can lead to the formation of conjugated dienes. This elimination reaction is typically acid-catalyzed and proceeds via an E1 mechanism for secondary alcohols. libretexts.org The reaction involves protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation of an adjacent carbon to form a double bond. libretexts.org In the case of substituted cyclohexanes, the regioselectivity of the elimination often follows Zaitsev's rule, favoring the formation of the more substituted alkene. libretexts.org For E2 reactions, which are promoted by a strong, non-nucleophilic base, a specific anti-periplanar geometry between the leaving group and a β-hydrogen is required. chemistrysteps.comlibretexts.org
Concerted and Stepwise Mechanisms in Bifunctional Transformations
The interplay between the ethenyl and hydroxyl groups can lead to complex transformations where distinguishing between concerted and stepwise mechanisms is a key challenge. nih.govdiva-portal.org Isotope effect studies are a powerful tool for elucidating these mechanistic details. nih.gov
A prime example is the oxidative hydroxyhalogenation of alkenyl cyclohexenes. indexcopernicus.comchemprob.org In this reaction, an electrophilic halogen species adds to the double bond. The resulting intermediate can then be trapped by the internal hydroxyl group. This can be envisioned as a stepwise process involving the formation of a distinct halonium ion intermediate, followed by intramolecular nucleophilic attack. Alternatively, a concerted or quasi-concerted pathway, where the bond formation between the hydroxyl oxygen and one of the carbons of the double bond occurs simultaneously with the breaking of the double bond and formation of the carbon-halogen bond, is also possible. The stereochemical outcome of the reaction provides crucial clues. A highly stereospecific reaction often points towards a more concerted mechanism. diva-portal.org
Another area where this dichotomy is relevant is in pericyclic reactions. While no direct examples involving this compound were found in the search results, a hypothetical intramolecular Diels-Alder reaction of a derivative could illustrate this point. If the hydroxyl group were modified to include a diene and the ethenyl group acted as the dienophile, the resulting cyclization would be a classic example of a concerted pericyclic reaction, proceeding through a single, cyclic transition state. The stereospecificity of such reactions is a hallmark of their concerted nature.
Electrophilic Additions and Rearrangements
The carbon-carbon double bond of the ethenyl group is susceptible to attack by electrophiles, leading to addition products. The mechanism of these additions, particularly the stability of any carbocation intermediates, dictates the regiochemical outcome and the potential for structural rearrangements.
A classic example of an electrophilic addition is the reaction with hydrogen halides, such as hydrogen bromide (HBr). The reaction proceeds via protonation of the double bond to form a carbocation intermediate. Two pathways are possible: protonation at the terminal carbon to form a more stable secondary carbocation adjacent to the cyclohexane ring, or protonation at the internal carbon to yield a less stable primary carbocation. Following Markovnikov's rule, the reaction favors the formation of the more substituted carbocation. However, this secondary carbocation can potentially undergo a 1,2-hydride shift from the adjacent carbon (C1 of the ring) to form a more stable tertiary carbocation. This rearrangement leads to a mixture of products, which complicates the synthesis of a single, desired isomer.
To circumvent the issue of carbocation rearrangements, reactions like oxymercuration-demercuration are employed. nih.govscribd.com This two-step process achieves the Markovnikov hydration of the alkene to an alcohol without skeletal rearrangement. chemistrysteps.com
Oxymercuration : The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) species, Hg(OAc)₂, on the ethenyl double bond. acs.org This does not form a discrete carbocation but rather a bridged mercurinium ion intermediate. nih.govrsc.org This three-membered ring stabilizes the positive charge, preventing the molecular rearrangements often seen in acid-catalyzed hydration. nih.gov A water molecule then attacks the more substituted carbon of the bridged ion, leading to an organomercury alcohol derivative. nih.gov
Demercuration : The subsequent treatment with a reducing agent, typically sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom to yield the final alcohol product. acs.orgnih.gov
In some cases, allylic alcohols like this compound can undergo rearrangements under different catalytic conditions. For instance, during studies of the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling, a 1,3-rearrangement of a similar allylic alcohol substrate was observed under thermal activation. mdpi.comresearchgate.net
Table 1: Comparison of Electrophilic Addition Mechanisms for this compound
| Reaction | Reagents | Intermediate | Rearrangement Potential | Regioselectivity |
|---|---|---|---|---|
| Hydrohalogenation | HBr | Carbocation | High | Markovnikov |
Radical-Mediated Processes
Reactions involving this compound can also proceed through free-radical intermediates, leading to products with different regioselectivity compared to electrophilic additions.
The addition of hydrogen bromide in the presence of peroxides (e.g., ROOR), heat, or UV light is a hallmark radical chain reaction. youtube.comlibretexts.org Unlike the ionic addition, this process results in the anti-Markovnikov product. chemistrysteps.comlibretexts.org The mechanism involves three stages: youtube.com
Initiation : The weak O-O bond of the peroxide cleaves homolytically to form two alkoxy radicals (RO•). libretexts.org This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). youtube.com
Propagation : The bromine radical adds to the ethenyl double bond. This addition occurs at the terminal carbon to generate the more stable secondary radical on the carbon adjacent to the ring. libretexts.org This step determines the anti-Markovnikov regiochemistry. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical, which continues the chain. youtube.com
Termination : The reaction ceases when two radical species combine. ethz.ch
The ethenyl group also makes this compound a monomer suitable for free-radical polymerization. This process, typically initiated by a radical source like benzoyl peroxide, involves the sequential addition of monomer units to a growing radical chain. youtube.comijcrt.org The reaction proceeds through initiation, propagation, and termination steps, analogous to the radical addition of HBr, ultimately forming a long polymer chain. youtube.com
Influence of Stereochemistry on Reaction Mechanisms and Product Distribution
The presence of a chiral center at the C1 position (the carbon bearing the hydroxyl group) significantly influences the stereochemical outcome of reactions at the adjacent ethenyl group. The attack of a reagent on the planar double bond can occur from two faces. Due to the steric hindrance and potential electronic directing effects of the existing chiral center, attack from one face may be favored over the other, leading to an unequal mixture of diastereomers. This is known as diastereoselectivity.
Kinetic studies on the oxidative hydroxyhalogenation of 4-ethenylcyclohexan-1-ol (a closely related isomer) provide a clear example of this principle. chemprob.org The reaction with hydrogen peroxide and hydrohalic acids (HCl or HBr) proceeds via an electrophilic mechanism to form trans-addition products. chemprob.org The yield of the resulting halohydrins was found to be dependent on the nature of the halogen and the bulk of the substituent. chemprob.org
Table 2: Product Yields in Oxidative Hydroxyhalogenation of Substituted Cyclohexenes
| Substrate | Reagent System | Product | Yield (%) |
|---|---|---|---|
| 4-Ethenylcyclohexene | HCl / H₂O₂ | 2-Chloro-4-ethenylcyclohexan-1-ol | 67.4 |
| 4-Ethenylcyclohexene | HBr / H₂O₂ | 2-Bromo-4-ethenylcyclohexan-1-ol | 64.8 |
Data sourced from a study on oxidative hydroxyhalogenation of alkylcyclohexenes, demonstrating the influence of substituents on product yield. chemprob.org
The study concluded that the reaction results mainly in conformers where the incoming halogen atom and hydroxyl group are in an axial orientation, influenced by the stereochemistry of the starting material. chemprob.org
In radical additions, the stereochemical influence is often less pronounced. Radical intermediates are typically planar or rapidly inverting, which means the subsequent reaction (e.g., hydrogen abstraction) can occur from either face with little to no selectivity. youtube.com Therefore, the radical addition of HBr to this compound would be expected to produce a mixture of diastereomers with low selectivity. chemistrysteps.com
Transformations and Derivatizations of 2 Ethenylcyclohexan 1 Ol
Chemoselective Functionalization of the Ethenyl and Hydroxyl Groups
Chemoselectivity is paramount when transforming bifunctional molecules like 2-ethenylcyclohexan-1-ol. Specific reagents and conditions can be chosen to target either the olefinic double bond or the hydroxyl center, leaving the other functional group intact for subsequent reactions.
The ethenyl group serves as a handle for various carbon-carbon bond-forming reactions and functional group additions.
One of the key reactions involving the ethenyl group is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of the olefin with an aryl or vinyl halide. nih.gov This reaction directly forms a new carbon-carbon bond at the vinyl position, extending the carbon skeleton. For instance, derivatives of this compound have been coupled with various vinylic iodides under solvent-free conditions using a Pd(OAc)₂ catalyst and Ag₂CO₃ as a base. wikipedia.org This method has been successfully applied to synthesize diene and triene structures, which are crucial components of complex natural products like Abscisic Acid. wikipedia.orgrsc.org The reaction tolerates the free hydroxyl group and proceeds with high stereoselectivity, typically yielding (E,Z)-dienes. wikipedia.org
| Olefin Substrate | Coupling Partner | Catalyst/Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Ethenyl-3-methylcyclohex-2-en-1-ol (B11946879) | Methyl (2Z)-3-iodobut-2-enoate | Pd(OAc)₂ / Ag₂CO₃ | 50 °C, 1 h, solvent-free | (E,Z)-Diene | 63% | wikipedia.org |
| 1-Ethenylcyclohexan-1-ol | Methyl (2Z)-3-iodobut-2-enoate | Pd(OAc)₂ / Ag₂CO₃ | 50 °C, 1 h, solvent-free | (E,Z)-Diene | Moderate-Good | wikipedia.org |
| 1-Ethenyl-3-methylcyclohex-2-en-1-ol | (2Z)-3-Iodobut-2-enenitrile | Pd(OAc)₂ / Ag₂CO₃ | 50 °C, 40 min, solvent-free | (E,Z)-Dienenitrile | Moderate | wikipedia.org |
Additionally, the double bond can undergo electrophilic addition reactions. For example, hydroxychlorination or hydroxybromination can be achieved by reacting the olefin with an oxidant and a hydrogen halide source in situ. nih.gov This process introduces both a halogen and a hydroxyl group across the double bond, leading to the formation of halohydrin derivatives like 2-chloro-1-ethenylcyclohexan-1-ol. nih.govresearchgate.net
The secondary hydroxyl group can be targeted for oxidation, substitution, or protection.
Oxidation of the hydroxyl group in this compound to its corresponding ketone, 2-ethenylcyclohexan-1-one, is a common transformation. masterorganicchemistry.com This can be achieved using various oxidizing agents. Studies on gold surfaces have shown that cyclic alcohols are readily oxidized to their respective ketones. organicchemistoncall.com
Substitution of the hydroxyl group is more challenging because hydroxide (B78521) (–OH) is a poor leaving group. rsc.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be accomplished by protonation under strong acidic conditions, which transforms it into –OH₂⁺, a species that can leave as a water molecule. rsc.orgwikipedia.org Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions. Another strategy is the Mitsunobu reaction, which allows for the direct substitution of the hydroxyl group, often with inversion of stereochemistry.
To perform reactions elsewhere on the molecule without interference from the alcohol, the hydroxyl group can be temporarily protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), and acetals like methoxymethyl (MOM) ether or tetrahydropyranyl (THP) ether. These groups are stable under a variety of reaction conditions but can be removed selectively when needed.
Rearrangement Reactions
Allylic alcohols like this compound are susceptible to rearrangement reactions, which can alter the carbon skeleton or shift the position of functional groups.
A notable transformation is the 1,3-isomerization of the allylic alcohol. This type of rearrangement involves the migration of a group over three atoms. During attempts to optimize the Mizoroki-Heck reaction on a related allylic alcohol, a 1,3-rearrangement was observed as a competing side reaction under thermal activation. wikipedia.org Such rearrangements can be synthetically useful or problematic, depending on the desired outcome. The mechanism often involves a shift of the double bond and the hydroxyl group, transforming the secondary allylic alcohol into a different isomer. General rearrangement reactions can be facilitated by the formation of a carbocation, followed by a 1,2-hydride or alkyl shift to form a more stable carbocation intermediate.
Derivatization to Advanced Synthetic Intermediates
This compound serves as a valuable starting point for the synthesis of more elaborate molecular structures, including polycyclic systems and complex chiral molecules.
The structure of this compound is well-suited for the construction of fused or bridged ring systems, particularly decalin frameworks. A powerful strategy for this is the intramolecular Diels-Alder (IMDA) reaction, where a molecule containing both a diene and a dienophile cyclizes to form a bicyclic system.
In this context, the ethenyl group of this compound can act as the dienophile. To facilitate an IMDA reaction, a diene moiety must be tethered to the cyclohexanol (B46403) ring, typically by esterifying or etherifying the hydroxyl group with a diene-containing fragment. Upon heating or in the presence of a Lewis acid catalyst, the molecule can undergo cyclization. The length and nature of the tether connecting the diene and dienophile are crucial for controlling the stereochemical outcome and determining whether a fused or bridged product is formed. This approach provides a stereocontrolled route to highly substituted decalin systems, which are core structures in many natural products, including terpenoids and steroids.
| Starting Material Precursor | Key Transformation | Reaction Type | Product Scaffold | Reference |
|---|---|---|---|---|
| This compound | Attachment of a diene-containing tether to the -OH group | Esterification / Etherification | IMDA Precursor (Triene) | |
| IMDA Precursor (Triene) | Thermal or Lewis Acid-catalyzed cyclization | Intramolecular [4+2] Cycloaddition | Decalin System |
When used in its enantiomerically pure form, such as (1R,2S)-2-ethenylcyclohexan-1-ol, the compound becomes a valuable chiral building block. The inherent stereochemistry can be transferred to more complex products during synthesis, which is a critical strategy in the creation of pharmaceuticals and biologically active natural products.
Optically active 1,2-amino alcohols, which can be derived from precursors like this compound via reactions at the double bond, are recognized as important sources of chirality in asymmetric synthesis. nih.gov Furthermore, derivatives of this compound have been employed in the total synthesis of complex molecules. A notable example is the synthesis of abscisic acid (ABA), an important plant hormone. wikipedia.orgrsc.org In this synthesis, a related allylic cyclohexenol (B1201834) is used as a key fragment to construct the diene side chain of the final product, demonstrating the utility of this class of compounds as versatile intermediates. wikipedia.orgrsc.org
Applications of 2 Ethenylcyclohexan 1 Ol and Its Derivatives in Advanced Organic Synthesis
Utilization in Natural Product Synthesis
The chiral and functionalized cyclohexane (B81311) core of 2-Ethenylcyclohexan-1-ol makes it an important starting material or intermediate for the total synthesis of various natural products. The inherent stereochemistry of the cyclohexane ring can be exploited to construct complex, multi-chiral centers with high selectivity. elsevierpure.com
Detailed research findings indicate that derivatives of vinylcyclohexanol are key precursors in the synthesis of plant hormones and other bioactive molecules. For instance, a derivative, 1-ethenyl-3-methylcyclohex-2-en-1-ol (B11946879), serves as a crucial substrate in the Mizoroki-Heck cross-coupling reaction to create the diene scaffold of Abscisic Acid (ABA), a significant plant hormone that regulates various aspects of plant growth and development. mdpi.comresearchgate.net This synthetic strategy highlights the utility of the vinylcyclohexanol moiety in constructing complex side chains on cyclic systems.
Furthermore, the cyclohexane framework is fundamental to a class of modified nucleosides known as carbocyclic nucleosides. In these analogues, the furanose sugar ring of a natural nucleoside is replaced by a carbocycle, such as cyclohexane. nih.gov This modification often imparts greater metabolic stability, as the molecule becomes resistant to hydrolysis by phosphorylases. researchgate.net Syntheses of complex carbocyclic nucleosides, some with antiviral properties, have been accomplished using functionalized cyclohexane precursors, demonstrating a potential synthetic pathway where this compound could serve as a versatile starting block. beilstein-journals.orgnih.gov
| Natural Product/Analogue Class | Precursor Type | Key Reaction | Reference |
| Abscisic Acid (ABA) | 1-Ethenyl-3-methylcyclohex-2-en-1-ol | Mizoroki-Heck Reaction | mdpi.com |
| Carbocyclic Nucleosides | Functionalized Cyclohexanes | Stereoselective amination, Diol synthesis | beilstein-journals.org |
| Bicyclic Nucleoside Analogues | Functionalized Bicyclo[4.1.0]heptane | Diastereoselective allylic oxidation, Hydroboration | nih.gov |
| General Cyclohexane-containing Natural Products | Aldohexoses | Ferrier's Carbocyclization | elsevierpure.com |
Role in Asymmetric Catalysis (Ligand Synthesis)
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Functionalized cyclohexanol (B46403) derivatives are valuable scaffolds for synthesizing such ligands due to their rigid conformation and defined stereochemistry.
While direct synthesis of ligands from this compound is a specific area of research, the broader class of aminocyclohexanols serves as a well-established precedent. For example, chiral ligands derived from N-[(S)-α-phenylethyl]-trans-β-aminocyclohexanols have been successfully used as catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, achieving good yields and high enantioselectivities. researchgate.net The synthesis of these ligands begins with cyclohexene (B86901) oxide, which is then elaborated to introduce the necessary amino and alcohol functionalities. researchgate.net
The structure of this compound, with its existing stereocenters and reactive vinyl and hydroxyl groups, presents an opportunity for transformation into novel chiral ligands. The vinyl group can be functionalized through various additions or oxidative cleavage, while the hydroxyl group can be derivatized to introduce coordinating atoms, thereby creating bidentate or tridentate ligands suitable for asymmetric metal catalysis. nih.gov
Application in Polymer and Material Science
The dual functionality of this compound makes it a unique monomer for creating advanced polymeric materials with tailored properties. bldpharm.combldpharm.com
As a monomer, this compound can be polymerized through its vinyl group. A particularly powerful method for such cyclic and vinyl-containing monomers is Ring-Opening Metathesis Polymerization (ROMP). Although ROMP traditionally involves the opening of strained rings like norbornenes or cyclobutenes, the vinyl group of this compound can participate in related metathesis reactions. dtic.milnih.govrsc.org The polymerization of vinyl-functionalized cycloalkanes can lead to polymers with the cyclohexane ring as a pendant group along the main chain.
The presence of the cyclohexane ring in the polymer backbone or as a side chain imparts specific material properties, such as increased thermal stability and a higher glass transition temperature (Tg), compared to analogous aliphatic polymers. escholarship.org
The synthesis of functionalized polymers involves introducing specific chemical groups into a macromolecule to achieve desired properties and applications. routledge.com The hydroxyl group on the this compound monomer unit provides a reactive handle for post-polymerization modification. This allows for the synthesis of a wide range of functionalized polymeric materials where the polymer backbone provides the structural framework and the functional groups provide specific chemical reactivity or physical properties. kpi.ua
For example, the pendant hydroxyl groups can be esterified with molecules containing other functionalities, such as chromophores for optical materials, crosslinkable groups for creating thermosets or elastomers, or biocompatible moieties for biomedical applications. kpi.uaresearchgate.net This approach allows for the rational design of materials with complex properties by combining different functional elements within a single polymer. kpi.ua
| Functionalization Reaction | Reagent Example | Resulting Functional Group | Potential Application |
| Esterification | Acryloyl chloride | Acrylate ester | Crosslinkable polymer networks |
| Etherification | Propargyl bromide | Propargyl ether | Click chemistry modification |
| Oxidation | PCC, DMP | Ketone | Further derivatization |
| Urethane Formation | Isocyanate-functionalized dye | Urethane-linked chromophore | Optical materials |
Intermediate in Pharmaceutical and Agrochemical Synthesis
The cyclohexane scaffold is a privileged structure in medicinal and agricultural chemistry, and this compound serves as a valuable intermediate for the synthesis of these bioactive compounds. bldpharm.com
In pharmaceuticals, the compound is a precursor for carbocyclic nucleoside analogues, which are an important class of antiviral agents. nih.govresearchgate.net By replacing the oxygen atom in the ribose sugar with a carbon, these analogues exhibit enhanced stability against enzymatic degradation. researchgate.net The synthesis of potent antiviral compounds, including those active against herpes viruses and hepatitis B, often involves the construction of a functionalized carbocycle, for which vinylcyclohexanol derivatives are ideal starting points. nih.govnih.gov The synthetic routes often involve stereoselective functionalization of the cyclohexane ring and subsequent coupling with a nucleobase. beilstein-journals.org
In the agrochemical sector, this compound derivatives are intermediates in the synthesis of plant growth regulators. As previously mentioned, the synthesis of Abscisic Acid (ABA) utilizes a vinylcyclohexenol derivative to construct the characteristic side chain of the molecule. mdpi.com ABA is a vital hormone for managing plant stress responses and has commercial applications in agriculture.
| Bioactive Compound Class | Specific Example | Role of Intermediate | Reference |
| Antiviral Agents | Carbocyclic Nucleosides | Provides the stable carbocyclic scaffold. | nih.govresearchgate.net |
| Antiviral Agents | Bicyclic Nucleoside Analogues | Forms the core bicyclo[4.1.0]heptyl structure. | nih.gov |
| Agrochemicals | Abscisic Acid (ABA) | Substrate for Mizoroki-Heck coupling to form the diene side chain. | mdpi.com |
Computational and Spectroscopic Characterization in Research of 2 Ethenylcyclohexan 1 Ol
Advanced Spectroscopic Methods for Structural Elucidation beyond Identification
Spectroscopic techniques are indispensable in modern chemistry for the detailed characterization of molecular structures and for probing reaction dynamics. For a molecule like 2-ethenylcyclohexan-1-ol, with its chiral centers and flexible ring system, advanced spectroscopic methods are crucial for unambiguous stereochemical assignment and for understanding its formation and subsequent reactions.
Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. Beyond simple confirmation of the carbon skeleton, advanced NMR experiments are pivotal for assigning the relative and absolute stereochemistry of complex molecules like this compound. The presence of two stereocenters (at C-1 and C-2) gives rise to four possible stereoisomers (two enantiomeric pairs of diastereomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)).
The stereochemical assignment can be achieved by analyzing various NMR parameters. The coupling constants (J-values) between protons, obtained from one-dimensional (1D) ¹H NMR and two-dimensional (2D) Correlation Spectroscopies (COSY), are highly dependent on the dihedral angle between the coupled nuclei. For the cyclohexyl ring, the magnitude of the ³J(H,H) coupling constant can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, thus defining the relative orientation of substituents. For instance, a large coupling constant (typically 8-13 Hz) between the protons on C-1 and C-2 would suggest a trans-diaxial arrangement, indicative of a specific diastereomer. In contrast, smaller coupling constants (typically 2-5 Hz) would suggest cis or trans-diequatorial/axial-equatorial arrangements.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are instrumental in determining through-space proximity of atoms, which is crucial for stereochemical and conformational analysis. researchgate.net For this compound, NOE correlations between the proton on C-1 and the protons of the ethenyl group or other ring protons can definitively establish their relative orientation (cis or trans). For example, an NOE between the C-1 proton and the adjacent C-2 proton would indicate a cis relationship.
Furthermore, the chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the stereochemical environment. utah.edu Anisotropic effects from the vinyl group and the hydroxyl group can cause shielding or deshielding of nearby nuclei, leading to distinct chemical shifts for each stereoisomer. The use of chiral derivatizing agents or chiral solvating agents can also be employed to differentiate between enantiomers by forming diastereomeric complexes that are distinguishable by NMR.
Table 1: Representative ¹H NMR Data for Stereochemical Analysis of a Cyclohexanol (B46403) Derivative This table is a hypothetical representation based on typical values for cyclohexanol systems and is intended for illustrative purposes.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Key NOE Correlations |
|---|---|---|---|---|
| H-1 | 3.65 | ddd | J = 11.2, 8.5, 4.3 | H-2, H-6a |
| H-2 | 2.15 | m | - | H-1, H-1' (vinyl) |
| H-1' (vinyl) | 5.80 | ddd | J = 17.2, 10.5, 6.0 | H-2 |
| H-2'a (vinyl) | 5.25 | d | J = 17.2 | - |
| H-2'b (vinyl) | 5.10 | d | J = 10.5 | - |
Mass Spectrometry for Mechanistic Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound, it not only confirms the molecular weight but, more importantly, provides insight into its fragmentation patterns, which can be used to deduce mechanistic pathways of its formation or decomposition. jlu.edu.cn When coupled with gas chromatography (GC-MS), it allows for the analysis of complex reaction mixtures, identifying isomers and byproducts.
Electron Ionization (EI) is a common ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. The fragmentation of this compound in an EI-MS experiment would likely proceed through several characteristic pathways. The molecular ion [M]⁺• would be observed, and its fragmentation can be rationalized based on the stability of the resulting carbocations and radical species.
Key fragmentation pathways for this compound would likely include:
Loss of water ([M-H₂O]⁺•): A common fragmentation for alcohols, leading to a prominent peak at m/z corresponding to the molecular weight minus 18.
Loss of the ethenyl group ([M-C₂H₃]⁺): Cleavage of the C-C bond between the ring and the vinyl group would result in a fragment at m/z corresponding to the loss of 27 Da.
Retro-Diels-Alder (RDA) reaction: If the cyclohexene (B86901) ring is formed via dehydration, a subsequent RDA reaction could occur, leading to the formation of butadiene and a corresponding radical cation.
Ring-opening reactions: Cleavage of the cyclohexyl ring can lead to a variety of acyclic fragment ions.
By analyzing the fragmentation patterns of different isomers, it may be possible to distinguish between them. The stereochemistry can influence the facility of certain fragmentation pathways, leading to different relative abundances of fragment ions. Furthermore, in mechanistic studies, such as the synthesis of this compound via a Grignard reaction with cyclohexenone, MS can be used to identify intermediates and byproducts, helping to elucidate the reaction mechanism. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ²H or ¹³C), can be used in conjunction with MS to trace the fate of atoms during fragmentation, providing definitive evidence for proposed mechanisms.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provide a powerful lens through which to examine the structure, energetics, and reactivity of molecules at an atomic level. For this compound, these methods can predict properties that are difficult or impossible to measure experimentally and can offer a detailed picture of its conformational landscape and reaction dynamics.
Density Functional Theory (DFT) Calculations for Conformation and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations can be used to investigate the various conformations of this compound and to predict their relative stabilities. The cyclohexyl ring can exist in chair, boat, and twist-boat conformations. For each stereoisomer, DFT can be used to optimize the geometry of these different conformers and calculate their energies. This allows for the determination of the most stable conformer and the energy barriers between different conformations.
For this compound, the orientation of the hydroxyl and ethenyl groups (axial vs. equatorial) will significantly impact the stability of the chair conformers. DFT calculations can quantify the energetic penalties associated with steric interactions, such as 1,3-diaxial interactions. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted structures.
In terms of reactivity, DFT can be used to model reaction profiles. For example, the dehydration of this compound to form various dienes can be studied by calculating the energies of the reactants, transition states, and products for different possible pathways. This provides insight into the reaction mechanism and selectivity.
Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table illustrates the type of data obtained from DFT calculations.
| Stereoisomer | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| cis-(1,2) | Chair (eq, ax) | 0.00 |
| cis-(1,2) | Chair (ax, eq) | 1.25 |
| trans-(1,2) | Chair (eq, eq) | -0.50 |
| trans-(1,2) | Chair (ax, ax) | 3.50 |
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. nih.goviaanalysis.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation. nih.gov For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in the gas phase or in a solvent.
MD simulations can reveal the flexibility of the cyclohexyl ring and the rotational freedom of the ethenyl and hydroxyl groups. rsc.org They can identify the most populated conformational states and the timescales of transitions between them. This is particularly useful for understanding how the molecule might behave in a biological system or as a monomer in polymerization reactions. By analyzing the MD trajectory, one can calculate properties such as radial distribution functions to understand solvation, and time correlation functions to study dynamic processes. Enhanced sampling techniques in MD can be used to accelerate the exploration of conformational space and overcome energy barriers, allowing for the simulation of rare events. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactions of this compound requires detailed knowledge of the reaction pathways and the structures of the transition states. Computational chemistry provides the tools to model these processes with high fidelity. Using methods like DFT, it is possible to locate the transition state (a first-order saddle point on the potential energy surface) for a given reaction step. umn.edu
For instance, in an acid-catalyzed dehydration reaction, computational modeling can distinguish between different possible mechanisms (e.g., E1 vs. E2) by calculating the activation energies for each pathway. The geometry of the transition state provides crucial information about the mechanism; for example, the bond lengths and angles can indicate whether bond breaking and bond formation are synchronous or asynchronous. umn.edu
Once the transition state is located, further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to confirm that the transition state connects the desired reactants and products. The calculated activation energies can be used to predict reaction rates using Transition State Theory. This type of analysis is invaluable for understanding the factors that control the outcome of a reaction and for designing catalysts or reaction conditions to favor a desired product.
Q & A
Q. What are the optimal synthetic routes for 2-Ethenylcyclohexan-1-ol, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be achieved via elimination reactions or catalytic coupling. For example, dehydration of 2-(2-hydroxyethyl)cyclohexan-1-ol using acid catalysts (e.g., H₂SO₄) under controlled temperatures (80–100°C) promotes ethenyl group formation. Alternatively, palladium-catalyzed cross-coupling (e.g., Heck reaction) may introduce the ethenyl moiety. Yield optimization requires inert atmospheres (e.g., N₂) to prevent oxidation, while purification via fractional distillation or column chromatography ensures high purity (>95%). Reaction progress should be monitored using TLC or GC-MS .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) distinguish this compound from structural isomers?
- ¹H NMR : The ethenyl group shows characteristic doublets (δ 4.8–5.2 ppm for =CH₂) and coupling constants (J ≈ 10–17 Hz). The cyclohexanol hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm).
- IR : O-H stretching (3200–3600 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks at m/z 140 (C₈H₁₂O⁺) and fragmentation patterns (e.g., loss of H₂O or ethenyl group) aid identification. Isomeric differentiation relies on splitting patterns in NMR and retention times in HPLC .
Q. What are the key solubility and stability parameters of this compound under varying experimental conditions?
Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone) but limited in water (<1 g/L at 25°C). Stability: Susceptible to oxidation at the ethenyl group; storage under inert gas (Ar) at 4°C in amber vials minimizes degradation. Acidic/basic conditions may induce ring-opening or polymerization. Stability assays (HPLC purity checks over 72 hours) are recommended for long-term studies .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic additions to the ethenyl group in this compound?
Regioselectivity in hydrohalogenation (e.g., HBr addition) is governed by carbocation stability. The hydroxyl group’s electron-donating effect directs electrophiles to the less substituted ethenyl carbon. Computational studies (DFT) reveal transition-state energies favoring anti-Markovnikov addition. Experimental validation via kinetic isotope effects (KIE) and deuterium labeling confirms mechanistic pathways .
Q. How does the stereoelectronic environment of the cyclohexanol ring influence transition-metal-catalyzed coupling reactions?
The hydroxyl group’s hydrogen-bonding capacity modulates catalyst-substrate interactions. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ coordinates preferentially with the ethenyl group, while steric hindrance from the cyclohexane ring affects reaction rates. X-ray crystallography of Pd intermediates and Hammett plots (σ values) quantify electronic effects. Optimized conditions (e.g., DMF solvent, 80°C) enhance coupling efficiency .
Q. What computational approaches (e.g., DFT, MD) predict the conformational dynamics of this compound in solution?
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates chair/boat cyclohexanol conformers and ethenyl group orientation. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) reveal hydrogen-bonding networks and rotational barriers. Validation via NOESY NMR correlates computed populations with experimental cross-peak intensities .
Q. How can contradictory biological activity data be resolved through orthogonal assays and SAR studies?
Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) may arise from solvent interference (e.g., DMSO). Orthogonal methods (SPR, fluorescence polarization) and structure-activity relationship (SAR) studies using derivatives (e.g., 2-Ethylcyclohexan-1-ol) identify critical functional groups. Meta-analysis of dose-response curves (IC₅₀ values) and Hill coefficients clarifies mechanistic nuances .
Q. What advanced separation techniques resolve racemic mixtures of this compound derivatives?
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and supercritical fluid chromatography (SFC) using CO₂/ethanol mobile phases achieve baseline resolution (Rs > 1.5). Method optimization involves temperature gradients (30–50°C) and flow rate adjustments (2–4 mL/min). Enantiomeric excess (ee) is quantified via polarimetry or CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
